REACTION_CXSMILES
|
I[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].C[O:11][C:12]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1.[F-].[Cs+]>Cl[Pd]Cl.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].ClCCl.COCCOC>[C:5]([C:4]1[CH:3]=[C:2]([C:15]2[CH:16]=[CH:17][C:12]([OH:11])=[CH:13][CH:14]=2)[CH:9]=[CH:8][CH:7]=1)#[N:6] |f:2.3,4.5.6.7.8|
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Name
|
|
Quantity
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6.26 g
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Type
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reactant
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Smiles
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IC=1C=C(C#N)C=CC1
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Name
|
|
Quantity
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6 g
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Type
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reactant
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Smiles
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COC1=CC=C(C=C1)B(O)O
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Name
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|
Quantity
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12.45 g
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Type
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reactant
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Smiles
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[F-].[Cs+]
|
Name
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|
Quantity
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2.21 g
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Type
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catalyst
|
Smiles
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Cl[Pd]Cl.C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2].ClCCl
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Name
|
|
Quantity
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180 mL
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Type
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solvent
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Smiles
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COCCOC
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The flask was flushed with N2
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Type
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TEMPERATURE
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Details
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the suspension heated
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Type
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TEMPERATURE
|
Details
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to reflux which
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Type
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TEMPERATURE
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Details
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was maintained for 3 hours
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Duration
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3 h
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Type
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FILTRATION
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Details
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filtered through a pad of 300 g flash silica gel
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Type
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WASH
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Details
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the pad was washed with 1 L ethyl acetate
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Type
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CONCENTRATION
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Details
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The ethyl acetate was concentrated
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Type
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CUSTOM
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Details
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the residue purified by flash chromatography on silica gel eluting with 10% hexanes/90% ethyl acetate
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Name
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|
Type
|
product
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Smiles
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C(#N)C=1C=C(C=CC1)C1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 619.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |